3-(5-Phenyl-1,3-oxazol-2-yl)piperidine
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Overview
Description
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine is a heterocyclic compound that features both an oxazole and a piperidine ring The oxazole ring is a five-membered ring containing one oxygen and one nitrogen atom, while the piperidine ring is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine typically involves the formation of the oxazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of an appropriate precursor, such as a phenyl-substituted amino alcohol, under acidic conditions to form the oxazole ring. This intermediate can then be reacted with piperidine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and solvents are chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: The piperidine ring can be reduced to form piperidine derivatives.
Substitution: Both the oxazole and piperidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the oxazole ring can yield oxazolone derivatives, while reduction of the piperidine ring can yield various piperidine derivatives.
Scientific Research Applications
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving oxazole and piperidine-containing compounds.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(5-Phenyl-1,3-oxazol-2-yl)piperidine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, while the piperidine ring can modulate the compound’s overall binding affinity and selectivity. These interactions can influence various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine: This compound features an oxadiazole ring instead of an oxazole ring.
3-(5-Ethyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: This compound has an ethyl-substituted oxadiazole ring.
3-(5-Propyl-1,2,4-oxadiazol-3-yl)piperidine hydrochloride: This compound has a propyl-substituted oxadiazole ring.
Uniqueness
3-(5-Phenyl-1,3-oxazol-2-yl)piperidine is unique due to the presence of both an oxazole and a piperidine ring, which can confer distinct chemical and biological properties
Properties
CAS No. |
874361-33-8 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
5-phenyl-2-piperidin-3-yl-1,3-oxazole |
InChI |
InChI=1S/C14H16N2O/c1-2-5-11(6-3-1)13-10-16-14(17-13)12-7-4-8-15-9-12/h1-3,5-6,10,12,15H,4,7-9H2 |
InChI Key |
GOGWZKOCVXRTPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=NC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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